Methyl 2-amino-5-fluoro-3-nitrobenzoate

Beschreibung

The exact mass of the compound Methyl 2-amino-5-fluoro-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-5-fluoro-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-fluoro-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

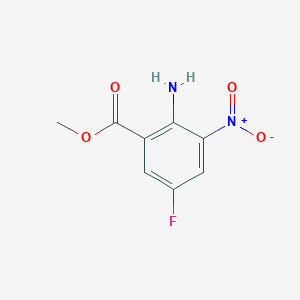

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKJPBJOMJODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608908 | |

| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328547-11-1 | |

| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS No: 328547-11-1) is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an aniline core with fluoro, nitro, and methyl ester functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The strategic placement of these groups—an electron-donating amine, an electron-withdrawing nitro group, and a halogen—provides multiple reaction sites for further chemical modification.

This guide serves as a comprehensive technical resource for senior application scientists and drug development professionals. It provides not only a detailed, field-proven protocol for the synthesis and purification of the title compound but also elucidates the scientific rationale behind key experimental steps. Furthermore, it outlines a rigorous, multi-technique approach for its structural characterization and purity assessment, ensuring the generation of reliable and reproducible data critical for downstream applications.

Section 1: Chemical & Physical Properties

A thorough understanding of the physicochemical properties of Methyl 2-amino-5-fluoro-3-nitrobenzoate is fundamental for its synthesis, handling, and analysis. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 328547-11-1 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| IUPAC Name | methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Synonyms | 2-amino-5-fluoro-3-nitro-benzoic acid methyl ester | [1] |

| Appearance | Yellow solid (predicted) | |

| Purity | Typically ≥98% | [1] |

Section 2: Synthesis Methodology

Guiding Principle: Electrophilic Aromatic Substitution

The synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate is achieved via an electrophilic aromatic substitution reaction, specifically, the nitration of a suitable precursor. The choice of starting material and reaction conditions is critical and is governed by the directing effects of the substituents on the aromatic ring.

The proposed and most logical synthetic route begins with Methyl 2-amino-5-fluorobenzoate . The substituents on this precursor dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺):

-

Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.

-

Fluoro Group (-F): A deactivating, ortho-, para- directing group due to competing inductive and resonance effects.

-

Methyl Ester (-COOCH₃): A deactivating, meta- directing group.

The concerted effect of these groups directs the nitration to the C3 position, which is ortho to the strongly activating amino group and meta to the deactivating ester group, yielding the desired product.

Caption: Proposed synthetic pathway for Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step, particularly temperature control, is critical for success and safety.

Materials and Reagents:

| Reagent | CAS Number | Notes |

| Methyl 2-amino-5-fluorobenzoate | 50650-61-8 | Starting Material |

| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | Reagent/Solvent |

| Nitric Acid (HNO₃), 70% | 7697-37-2 | Reagent |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous Wash |

| Brine (Saturated NaCl) | 7647-14-5 | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying Agent |

| Deionized Water (H₂O) | 7732-18-5 | |

| Crushed Ice | N/A | For quenching |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to between 0 °C and -5 °C.

-

Substrate Addition: Slowly add Methyl 2-amino-5-fluorobenzoate (e.g., 10 g, 1 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise via the dropping funnel to the solution of the starting material. The rate of addition must be carefully controlled to maintain the internal temperature at 0-5 °C.

-

Rationale: Slow, controlled addition of the nitrating agent is paramount to manage the reaction's exothermicity and ensure selective mono-nitration.

-

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Rationale: Quenching the reaction on ice serves two purposes: it safely neutralizes the potent acid mixture by dilution and precipitates the organic product, which is insoluble in water.

-

-

Isolation and Neutralization: Collect the precipitated solid by vacuum filtration and wash it with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). The crude solid can then be dissolved in dichloromethane (DCM). The organic layer is washed sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Rationale: The bicarbonate wash is a critical step to ensure all acidic species are removed, which is important for the stability of the final compound and for subsequent chromatographic purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a yellow solid.

Caption: Step-by-step workflow for the synthesis and purification process.

Section 3: Structural Characterization and Analysis

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized Methyl 2-amino-5-fluoro-3-nitrobenzoate. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A multi-technique workflow for analytical characterization.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework and detecting the fluorine atom.

-

Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Data:

-

¹H NMR: Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic signals will show splitting due to H-H and H-F coupling.

-

¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the ester. C-F coupling will be observable.

-

¹⁹F NMR: A single resonance, likely split by coupling to adjacent aromatic protons.

-

2. Mass Spectrometry (MS):

-

Purpose: Confirms the molecular weight and provides information about the molecular formula.

-

Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) via techniques like LC-MS with electrospray ionization (ESI) or GC-MS.[4][5]

-

Expected Data: The primary validation is the detection of the molecular ion peak.

-

[M+H]⁺ (ESI+): Expected at m/z 215.0466, corresponding to [C₈H₈FN₂O₄]⁺.

-

[M]⁺ (EI): Expected at m/z 214.15.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound.

-

Protocol: Employ a reverse-phase HPLC method (e.g., EPA Method 8330B for nitroaromatics).[6]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set at a wavelength where the chromophores absorb strongly (e.g., 254 nm).

-

-

Expected Data: A single major peak, with purity calculated from the peak area percentage. The retention time serves as a characteristic identifier for the compound under specific conditions.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the presence of key functional groups.

-

Protocol: Acquire the spectrum using a KBr pellet or an ATR accessory.

-

Expected Data: Characteristic absorption bands.

Summary of Expected Analytical Data:

| Technique | Feature | Expected Value |

| ¹H NMR | Aromatic Protons | ~6.5 - 8.0 ppm |

| Amine Protons (-NH₂) | Broad singlet, variable shift | |

| Methyl Protons (-OCH₃) | ~3.9 ppm (singlet) | |

| HRMS (ESI+) | [M+H]⁺ | m/z 215.0466 |

| FT-IR | N-H stretch (amine) | ~3300-3500 cm⁻¹ (two bands) |

| C=O stretch (ester) | ~1720-1740 cm⁻¹ | |

| N=O stretch (nitro) | ~1520-1560 cm⁻¹ (asym) & ~1345-1385 cm⁻¹ (sym) | |

| HPLC | Purity | ≥ 98% |

Section 4: Safety, Handling, and Storage

Working with nitroaromatic compounds and performing nitration reactions requires strict adherence to safety protocols.

Hazard Identification:

-

Chemical Hazards: Aromatic nitro compounds are generally considered toxic and may cause methaemoglobinemia. They can be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Reaction Hazards: The nitration reaction is highly energetic and can proceed uncontrollably if not properly managed.[3] The acids used (sulfuric and nitric) are extremely corrosive and can cause severe burns.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles and a face shield are mandatory, especially when handling corrosive acids.

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: A chemical-resistant lab coat or apron.

-

Respiratory Protection: All operations should be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes or acid vapors.[2]

Handling and Emergency Procedures:

-

Ventilation: Use a well-ventilated fume hood for all transfers and for the reaction itself.[8]

-

Temperature Control: Never deviate from the low-temperature conditions specified in the protocol. Have a larger ice bath ready for emergency cooling if an unexpected exotherm occurs.

-

Spill Response: Neutralize acid spills immediately with a suitable agent like sodium bicarbonate. Have spill containment kits readily available.[9]

-

First Aid: In case of skin contact, wash immediately and thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Storage:

-

Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the synthesis and characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate. By understanding the principles of electrophilic aromatic substitution and adhering strictly to the outlined protocols for reaction control, purification, and analysis, researchers can confidently produce this valuable chemical intermediate with high purity. The emphasis on safety protocols is paramount to ensure the well-being of laboratory personnel. The successful application of this guide will enable the reliable production of this compound, facilitating its use in advanced research and development programs.

References

- Title: Nitroaromatics and Isophorone Standard - Safety Data Sheet Source: Safety Data Sheet URL

- Title: Methyl 2-amino-5-fluoro-3-nitrobenzoate synthesis - ChemicalBook Source: ChemicalBook URL

- Title: On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water Source: PubMed URL

- Title: Methyl 2-amino-5-fluoro-3-nitrobenzoate - CymitQuimica Source: CymitQuimica URL

- Title: Analytical methods for nitro compounds Source: Agency for Toxic Substances and Disease Registry URL

- Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: PMC - NIH URL

- Title: Aldrich 146439 - SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate Source: Google Patents URL

- Title: Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry Source: ACS Publications URL

- Title: Methyl 5-fluoro-2-methyl-3-nitrobenzoate Source: ChemicalBook URL

- Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)

- Source: GOV.

- Title: Nitration reaction safety Source: YouTube URL

- Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL

- Title: Synthesis routes of Methyl 2-amino-3-nitrobenzoate Source: Benchchem URL

- Title: Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 Source: PubChem URL

- Title: Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3).

- Title: Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 Source: PubChem URL

Sources

- 1. Methyl 2-amino-5-fluoro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. agilent.com [agilent.com]

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, nitro, methyl ester) groups creates a distinct electronic environment, making its structural confirmation a non-trivial exercise. Unambiguous characterization is paramount to ensure purity, validate synthetic pathways, and meet stringent regulatory standards in drug development.

As a Senior Application Scientist, my objective in this guide is to move beyond a simple recitation of data. Instead, this document provides a predictive and analytical framework for the comprehensive spectroscopic characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral output. This approach serves as a self-validating system, where data from each technique corroborates the others to build an unshakeable structural assignment.

Part 1: Molecular Structure and Predictive Electronic Effects

The first step in any spectroscopic analysis is to understand the molecule's structure and the interplay of its functional groups. The electronic effects of each substituent directly influence the chemical environment of every atom, which is the foundation of what we observe in the resulting spectra.

Caption: Molecular structure and substituent effects.

-

Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing shielding effects (upfield shifts) in NMR.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that significantly decreases electron density on the ring, causing strong deshielding (downfield shifts).[3]

-

Fluoro Group (-F): Exhibits a dual nature. It is strongly electron-withdrawing inductively but electron-donating via resonance. Its overall effect is complex but will strongly influence adjacent nuclei.

-

Methyl Ester Group (-COOCH₃): A moderately electron-withdrawing group that deshields the ring.[3]

The competition between these groups dictates the final spectroscopic signature.

Part 2: ¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[4] The analysis hinges on interpreting chemical shifts (δ), signal integration, and spin-spin coupling patterns (J-values).[5]

Predicted ¹H NMR Spectrum

The highly substituted nature of the aromatic ring simplifies the spectrum, leaving only two aromatic protons, H4 and H6.

-

Aromatic Protons:

-

H6: This proton is ortho to the strongly donating -NH₂ group and para to the -F atom. It is also meta to the -NO₂ and -COOCH₃ groups. The powerful shielding from the ortho -NH₂ group is expected to push this signal significantly upfield relative to a typical aromatic proton. It will appear as a doublet of doublets (dd) due to coupling with H4 (para-coupling, small J) and the adjacent fluorine (⁴JHF, meta-coupling).

-

H4: This proton is ortho to the -F and meta to both the -NH₂ and -NO₂ groups. The deshielding effects of the adjacent EWGs will shift this proton downfield. It will appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (³JHF, ortho-coupling, large J) and H6 (⁴JHH, para-coupling, small J).

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet in a characteristic region, slightly downfield due to the influence of the adjacent carbonyl group.[6]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4 | 8.0 - 8.4 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| H6 | 6.8 - 7.2 | dd | ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| -NH₂ | 5.0 - 6.5 | br s | - | 2H |

| -OCH₃ | 3.9 - 4.1 | s | - | 3H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended to resolve the coupling patterns clearly.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

-

Analysis: Integrate the signals and measure the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR data interpretation.

Part 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom. Due to broadband proton decoupling, spectra are typically simple, showing a series of singlets.[8] The chemical shift is highly sensitive to the electronic environment, making it a powerful tool for structural analysis.

Predicted ¹³C NMR Spectrum

We expect eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically found in the 160-170 ppm range.[9]

-

Aromatic Carbons (C1-C6): The chemical shifts of these carbons are heavily influenced by the attached substituents.

-

C-F (C5): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be shifted significantly downfield due to the electronegativity of fluorine.

-

C-NH₂ (C2): The strong donating effect of the amino group will shield this carbon, shifting it upfield relative to other aromatic carbons.

-

C-NO₂ (C3): The strong withdrawing effect of the nitro group will deshield this carbon, shifting it downfield.

-

C-COOCH₃ (C1): This carbon's shift will be influenced by the ester group.

-

C4 & C6: These carbons, bonded to hydrogen, will also show distinct shifts based on the cumulative effects of all substituents. C-F coupling over two and three bonds (²JCF, ³JCF) will also be observable.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will appear at the most upfield position, typically around 50-55 ppm.[9]

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling (J, Hz) |

| C=O | 164 - 168 | Small (⁴JCF) |

| C5 (C-F) | 158 - 162 | Large (¹JCF ≈ 240-250 Hz) |

| C2 (C-NH₂) | 148 - 152 | Small (³JCF) |

| C3 (C-NO₂) | 135 - 140 | Small (²JCF) |

| C1 (C-COOCH₃) | 128 - 132 | Small (⁴JCF) |

| C4 | 120 - 125 | Medium (²JCF ≈ 20-25 Hz) |

| C6 | 110 - 115 | Medium (³JCF ≈ 5-10 Hz) |

| -OCH₃ | 52 - 54 | - |

Part 4: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[10]

Predicted IR Spectrum

The IR spectrum of Methyl 2-amino-5-fluoro-3-nitrobenzoate will display several key absorption bands that confirm the presence of its constituent functional groups.

-

N-H Stretching: The primary amine (-NH₂) will show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[10]

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

N-O Stretching: The nitro group (-NO₂) will exhibit two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[11]

-

C=C Stretching: Aromatic ring stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong band corresponding to the C-F bond stretch is expected in the 1000-1300 cm⁻¹ range.

Data Summary: Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (amine) | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | 3050 - 3150 | Medium-Weak |

| C-H (aliphatic) | 2850 - 2960 | Medium-Weak |

| C=O (ester) | 1720 - 1740 | Strong, Sharp |

| N-O (asymmetric) | 1520 - 1560 | Strong |

| N-O (symmetric) | 1340 - 1380 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium (multiple bands) |

| C-F (aryl-fluoride) | 1100 - 1300 | Strong |

Part 5: Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation pattern acts as a molecular fingerprint.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The compound has a molecular formula of C₈H₇FN₂O₄. The exact mass is 214.03899 Da.[12] We expect to see a prominent molecular ion peak at m/z = 214.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (·OCH₃): A very common fragmentation for methyl esters, leading to a strong peak at m/z = 183 (M - 31).

-

Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, giving a peak at m/z = 155 (M - 31 - 28).

-

Loss of Nitro Group (·NO₂): Direct loss of the nitro group can occur, leading to a fragment at m/z = 168 (M - 46).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Part 6: Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each piece of information should be consistent with the others, creating a robust and defensible structural assignment.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate requires a methodical, multi-technique approach. By predicting the spectral features based on the fundamental principles of substituent effects, we establish a clear hypothesis. The subsequent acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data serve to test and confirm this hypothesis. The consistency across all datasets—from the proton connectivity in NMR to the functional group vibrations in IR and the molecular weight in MS—provides the high degree of confidence required in research and pharmaceutical development. This guide serves not just as a data repository, but as a strategic workflow for tackling the structural elucidation of complex substituted aromatic compounds.

References

- Interpreting Arom

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. (2005).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics.

- Kapsamalis, P. T. (1953).

- NMR Spectroscopy of Aromatic Compounds.

- ¹H NMR Spectra and Interpret

- Supplemental Information for Public

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Compar

- Analysis Of Meta-Methyl Nitrobenzo

- Methyl 5-fluoro-2-methyl-3-nitrobenzo

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Preparation of 2-Amino-5-fluoro-3-nitrobenzoate (3).

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. (1960).

- Methyl p-nitro benzo

- Methyl 2-amino-5-fluoro-3-nitrobenzo

- A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzo

- Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. World Journal of Pharmaceutical Research.

Sources

- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. aiinmr.com [aiinmr.com]

- 4. azooptics.com [azooptics.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl p-nitro benzoate [webbook.nist.gov]

- 12. PubChemLite - Methyl 2-amino-5-fluoro-3-nitrobenzoate (C8H7FN2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the NMR and IR Spectra of Methyl 2-amino-5-fluoro-3-nitrobenzoate

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a multifaceted organic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of pharmaceuticals and other functional molecules necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization and quality control of this compound.

This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of Methyl 2-amino-5-fluoro-3-nitrobenzoate. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations crucial for accurate analysis. The content herein is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of Methyl 2-amino-5-fluoro-3-nitrobenzoate, with its distinct arrangement of functional groups on a benzene ring, gives rise to a unique and interpretable spectroscopic fingerprint. The interplay of the electron-donating amino group (-NH₂), the strongly electron-withdrawing nitro group (-NO₂), the electronegative fluorine atom (-F), and the methyl ester group (-COOCH₃) dictates the chemical environment of each nucleus and the vibrational modes of the chemical bonds.

Key Structural Features Influencing Spectra:

-

Aromatic Ring: The benzene ring provides a rigid scaffold, with the substitution pattern influencing the chemical shifts and coupling constants of the aromatic protons and carbons.

-

Amino Group (-NH₂): As an activating, ortho-, para-directing group, it donates electron density to the ring, affecting the shielding of nearby nuclei. The N-H bonds will exhibit characteristic stretching and bending vibrations in the IR spectrum.

-

Nitro Group (-NO₂): A powerful deactivating, meta-directing group, it withdraws electron density from the ring, causing significant deshielding of adjacent nuclei.[2] Its symmetric and asymmetric stretching modes are prominent features in the IR spectrum.[3][4]

-

Fluorine Atom (-F): The high electronegativity of fluorine influences the electron distribution in the ring and introduces spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing valuable structural information.

-

Methyl Ester Group (-COOCH₃): This group introduces a carbonyl (C=O) functionality with a characteristic IR absorption and a distinct singlet signal for the methyl protons in the ¹H NMR spectrum.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2-amino-5-fluoro-3-nitrobenzoate is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The exact chemical shifts are influenced by the electronic effects of the substituents.[5][6][7]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H | ~7.5 - 8.5 | Doublet of doublets | 2H | J(H-H) and J(H-F) |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad singlet | 2H | N/A |

| Methyl (-OCH₃) | ~3.9 | Singlet | 3H | N/A |

Interpretation:

-

Aromatic Protons: The two protons on the benzene ring are expected to be in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ester groups.[2] The presence of the fluorine atom will lead to H-F coupling, further splitting the signals. The specific coupling patterns will depend on the relative positions of the protons and the fluorine atom.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet.[8] Its downfield shift from a typical alkane is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic C-F | ~155 - 165 (with C-F coupling) |

| Aromatic C-NO₂ | ~145 - 155 |

| Aromatic C-COOCH₃ | ~120 - 130 |

| Other Aromatic C-H | ~110 - 125 (with C-F coupling) |

| Methyl (-OCH₃) | ~52 |

Interpretation:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and appears far downfield.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the diverse electronic environments created by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Carbons at the ortho and para positions to the fluorine will show smaller two- and three-bond C-F couplings, respectively.

-

Methyl Carbon: The methyl carbon of the ester group appears in the upfield region of the spectrum.[2]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of Methyl 2-amino-5-fluoro-3-nitrobenzoate.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.[9]

- Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

2. Instrument Setup and Calibration:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

3. Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Analysis

The IR spectrum of Methyl 2-amino-5-fluoro-3-nitrobenzoate will be characterized by absorption bands corresponding to the various functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1700 - 1730 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1390 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Interpretation:

-

N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group.[10]

-

C=O Stretching: A strong, sharp absorption band in the 1700-1730 cm⁻¹ range is characteristic of the ester carbonyl group.[10]

-

N-O Stretching: The two strong absorption bands for the nitro group, corresponding to its asymmetric and symmetric stretching, are highly diagnostic.[3][4] For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[3]

-

C-O and C-F Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-O stretching of the ester and the C-F stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

- Place a small amount of the solid Methyl 2-amino-5-fluoro-3-nitrobenzoate sample onto the ATR crystal.

- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

3. Data Acquisition:

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Analysis

Caption: Workflow for IR analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, including the subtle effects of the various substituents on the chemical environment of each nucleus. The IR spectrum confirms the presence of the key functional groups, offering a rapid and reliable method for structural verification. This guide serves as a technical resource for scientists, enabling accurate and efficient analysis of this important chemical entity in research and development settings. The methodologies and interpretations presented are based on established scientific principles, ensuring a high degree of trustworthiness and utility.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- The Royal Society of Chemistry. (n.d.). 4.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ResearchGate. (n.d.). Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3).

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- University of California, Davis. (n.d.). Chemical shifts.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

- 1. researchgate.net [researchgate.net]

- 2. aiinmr.com [aiinmr.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS 328547-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate, identified by CAS number 328547-11-1, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a nitro group on a benzoate scaffold, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Structure

Methyl 2-amino-5-fluoro-3-nitrobenzoate is characterized by the molecular formula C₈H₇FN₂O₄ and a molecular weight of 214.15 g/mol .[1] The strategic placement of electron-donating (amino) and electron-withdrawing (nitro, fluoro, and methyl ester) groups on the benzene ring dictates its reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 328547-11-1 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Solubility | Information not readily available; likely soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Storage | 2-8°C | [3] |

Structural Representation:

The structure of Methyl 2-amino-5-fluoro-3-nitrobenzoate is depicted below:

Caption: 2D structure of Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Synthesis

A detailed two-step experimental protocol for the synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate has been reported, starting from 5-Fluoro-7-nitroindoline-2,3-dione.[2]

Workflow for the Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate:

Caption: Synthetic workflow for Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Experimental Protocol

Step 1: Synthesis of crude 2-amino-5-fluoro-3-nitrobenzoic acid [2]

-

Suspend 5-Fluoro-7-nitroindoline-2,3-dione (1.5 g, 7.4 mmol) in an aqueous solution of sodium hydroxide (5N, 14.0 mL).

-

To this suspension, add aqueous hydrogen peroxide (2.0 mL).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Acidify the mixture with 2N HCl to a pH of 4.0.

-

Collect the resulting precipitate by filtration and dry it in a vacuum oven. The crude product is used directly in the next step.

Step 2: Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate [2]

-

Dissolve the crude product from Step 1 in methanol (15.0 mL).

-

Add p-toluenesulfonic acid hydrate (1.33 g, 7.0 mmol).

-

Reflux the reaction mixture for 36 hours.

-

After cooling to room temperature, concentrate the reaction mixture under vacuum to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1, v/v) as the eluent to yield the final product as a yellow solid (500 mg, 32% overall yield for the two steps).

Spectroscopic Analysis

While experimental spectral data for Methyl 2-amino-5-fluoro-3-nitrobenzoate is not widely published, predicted data and analysis of structurally similar compounds can provide valuable insights.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are expected to be complex due to the various substituents on the aromatic ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro, fluoro, and ester groups. Analysis of related nitrobenzoate derivatives can help in predicting the spectral features.[4][5][6] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for the definitive assignment of all proton and carbon signals.[7][8]

Mass Spectrometry: The mass spectrum of Methyl 2-amino-5-fluoro-3-nitrobenzoate is predicted to show a molecular ion peak [M]⁺ at m/z 214.03844.[9] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and the nitro group (-NO₂).[10][11]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and asymmetric and symmetric stretching of the nitro group. The C-F bond will also exhibit a characteristic stretching vibration.[12]

Applications in Drug Discovery and Development

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[3] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The amino and nitro groups provide handles for further chemical modifications, such as reduction and coupling reactions, enabling the construction of diverse molecular architectures.[3]

Role as a Precursor for Bioactive Molecules

This compound is particularly useful in the preparation of fluorinated derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3] Its structure is a key component in the design of novel heterocyclic compounds with potential anticancer, antimicrobial, or central nervous system activities.[3]

The nitro group in such aromatic compounds is known to be crucial for the biological activity of many therapeutic agents, including antibacterial and antineoplastic drugs.[13] The reduction of the nitro group to an amine is a common synthetic transformation that opens up a plethora of possibilities for further derivatization in the synthesis of bioactive molecules.[13][14]

While a direct synthesis of a marketed drug from this specific intermediate is not prominently documented in the available literature, its structural motifs are found in various classes of kinase and PARP inhibitors, suggesting its potential as a key building block in the discovery of new therapeutics in these areas.[4][15][16][17][18] For instance, structurally related nitrobenzoates are used in the synthesis of PARP inhibitors like Olaparib, highlighting the importance of this class of compounds in cancer therapy.[15][19]

Logical Flow of Synthetic Utility:

Caption: Potential synthetic pathway from Methyl 2-amino-5-fluoro-3-nitrobenzoate to bioactive molecules.

Conclusion

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of novel and complex bioactive molecules. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of new therapeutic agents are warranted.

References

- 1. Methyl 2-amino-5-fluoro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-amino-5-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 2-amino-5-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 4. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com [chegg.com]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. PubChemLite - Methyl 2-amino-5-fluoro-3-nitrobenzoate (C8H7FN2O4) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 12. Methyl p-nitro benzoate [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 17. mdpi.com [mdpi.com]

- 18. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate Derivatives: Key Intermediates in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Methyl 2-amino-5-fluoro-3-nitrobenzoate and its structural analogs. These highly functionalized aromatic compounds are of significant interest to the pharmaceutical industry, serving as critical building blocks in the development of novel therapeutics, most notably as precursors to poly (ADP-ribose) polymerase (PARP) inhibitors like Rucaparib. This document will detail optimized reaction protocols, delve into the underlying chemical mechanisms, and discuss the strategic considerations necessary for the successful and efficient synthesis of these valuable intermediates. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Anthranilates

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Methyl 2-amino-5-fluoro-3-nitrobenzoate derivatives are a prime example of fluorinated synthons that have gained prominence. The strategic placement of the fluoro, amino, and nitro groups on the benzoic acid scaffold provides a versatile platform for further chemical modifications, making these compounds highly sought-after intermediates.

Their most notable application lies in the synthesis of the PARP inhibitor Rucaparib, an anticancer agent used in the treatment of ovarian and prostate cancers.[2] The core structure of these derivatives serves as a foundational element for constructing the complex heterocyclic systems inherent in such drugs. This guide aims to provide a comprehensive overview of the synthetic methodologies to empower researchers in their pursuit of novel drug candidates.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to Methyl 2-amino-5-fluoro-3-nitrobenzoate reveals several potential synthetic disconnections. The primary challenge lies in the regioselective introduction of the three distinct functional groups—amino, fluoro, and nitro—onto the aromatic ring, in addition to the methyl ester. The order of these transformations is critical to achieving high yields and purity. Two principal strategies will be discussed in this guide, each with its own set of advantages and experimental nuances.

Caption: Retrosynthetic analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate.

Synthetic Protocols and Mechanistic Insights

This section presents detailed, step-by-step protocols for the synthesis of key intermediates and the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms.

Strategy 1: Synthesis from 5-Fluoro-2-methylbenzoic Acid

This is a common and effective route that begins with a commercially available starting material. The key steps are electrophilic nitration followed by esterification.

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The methyl group is an ortho, para-director, while the carboxylic acid and fluorine are ortho, para-directing but deactivating. The nitration occurs ortho to the methyl group and meta to the carboxylic acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (HSO₄⁻ or H₂O) restores the aromaticity of the ring.

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-fluoro-2-methylbenzoic acid (1 equivalent). Cool the flask to 0-5 °C in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.5 equivalents) to concentrated sulfuric acid (1-2 equivalents) at 0-5 °C.

-

Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 5-fluoro-2-methyl-3-nitrobenzoic acid, will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methylbenzoic Acid | [3] |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [3] |

| Temperature | 0-5 °C | [3] |

| Reaction Time | 2-3 hours | [3] |

| Typical Yield | ~85-95% |

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification, an acid-catalyzed reaction with methanol.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methyl-3-nitrobenzoic Acid | [3] |

| Reagents | Methanol, Conc. H₂SO₄ (catalyst) | |

| Temperature | Reflux | [3] |

| Reaction Time | 4-6 hours | [3] |

| Typical Yield | >90% |

Strategy 2: Alternative Synthetic Routes

An alternative approach involves the ammonolysis of a chloro-substituted precursor. This method can be advantageous if the starting material is readily available.

Experimental Protocol: Ammonolysis

-

Reaction Setup: Dissolve 2-chloro-3-nitrobenzoic acid in an aqueous ammonia solution in a sealed pressure vessel.[4]

-

Reaction: Heat the mixture to approximately 120 °C for several hours.[4]

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the 2-amino-3-nitrobenzoic acid.[4]

-

Esterification: The resulting amino acid can then be esterified using the Fischer-Speier method described previously.

A more complex but potentially high-yielding route starts from 3-nitrophthalic acid and proceeds through a Curtius rearrangement.[5][6]

-

Mono-esterification: 3-Nitrophthalic acid is first selectively mono-esterified.[6]

-

Acyl Chloride Formation: The remaining carboxylic acid is converted to an acyl chloride.[6]

-

Curtius Rearrangement: The acyl chloride is then subjected to a Curtius rearrangement, which converts the carboxyl group to an amino group.[5][6]

-

Hydrolysis: Subsequent hydrolysis yields 2-amino-3-nitrobenzoic acid, which can then be esterified.[6]

Key Transformations and Derivatizations

The synthesized Methyl 2-amino-5-fluoro-3-nitrobenzoate is a versatile intermediate that can undergo several key transformations to build more complex molecules.

Selective Reduction of the Nitro Group

A crucial step in many synthetic applications is the selective reduction of the 3-nitro group to an amine, while preserving the ester functionality.

Challenges and Solutions:

The primary challenge is to avoid the reduction of the ester group. Several methods have been developed to achieve this chemoselectivity.

-

Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a common and effective method.[7] The reaction is typically carried out in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.[7]

-

Metal-Mediated Reductions: Reagent systems like sodium borohydride with iron(II) chloride (NaBH₄-FeCl₂) have shown excellent selectivity for nitro group reduction in the presence of esters.[8][9] Tin(II) chloride (SnCl₂·2H₂O) is another mild and highly selective reagent.[10]

| Reducing Agent | Conditions | Selectivity over Ester | Reference |

| H₂/Pd-C | Methanol, H₂ atmosphere | Good to Excellent | [7] |

| NaBH₄/FeCl₂ | High | [8][9] | |

| SnCl₂·2H₂O | EtOH/EtOAc | Excellent | [10] |

| Fe/NH₄Cl | Good | [10] |

Applications in Drug Discovery: The Synthesis of Rucaparib

Methyl 2-amino-5-fluoro-3-nitrobenzoate and its derivatives are pivotal in the synthesis of the PARP inhibitor Rucaparib. The synthesis of Rucaparib involves a multi-step sequence where the functional groups of the intermediate are strategically manipulated to construct the final tetracyclic azepinoindole core.

Caption: General synthetic workflow from the intermediate to Rucaparib.

The synthesis of Rucaparib from its key intermediates has been extensively documented in the patent literature, highlighting the industrial relevance of these synthetic methods.[11][12][13]

Conclusion

The synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate derivatives represents a significant area of research in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of the most effective synthetic strategies, complete with experimental protocols and mechanistic insights. A thorough understanding of these methods is essential for researchers aiming to develop novel therapeutics, particularly in the field of oncology. The versatility of these intermediates, coupled with their proven utility in the synthesis of drugs like Rucaparib, ensures their continued importance in the landscape of modern drug discovery.

References

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (n.d.). Thieme Connect.

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme Connect.

- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board.

- Rucaparib synthesis. (n.d.). ChemicalBook.

- 2-Amino-3-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.

- Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents.

- Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.

- How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate.

- Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Eureka | Patsnap.

- Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib. (n.d.). Google Patents.

- Methyl 5-fluoro-2-methyl-3-nitrobenzoate. (n.d.). ChemicalBook.

- The second-generation synthesis of rucaparib (1). (2022). ResearchGate.

- Total Synthesis of Rucaparib. (2022). PubMed.

- Production of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Synthesis routes of Methyl 2-amino-3-nitrobenzoate. (n.d.). Benchchem.

- Process for the preparation of rucaparib and novel synthesis intermediates. (2019). Google Patents.

- The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora.

- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate.

- 2-Methyl-3-nitrobenzophenone. (n.d.). Google Patents.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Nanalysis.

- Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama.

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.). Google Patents.

- Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3). (n.d.). ResearchGate.

- Nitration of methyl benzoate. (n.d.). RSC Education.

Sources

- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 4. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. benchchem.com [benchchem.com]

- 11. Rucaparib synthesis - chemicalbook [chemicalbook.com]

- 12. CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib - Google Patents [patents.google.com]

- 13. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-fluoro-3-nitrobenzoate

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS: 328547-11-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a synthetic intermediate stems from the unique electronic interplay of its substituents, which allows for selective transformations. This guide provides an in-depth exploration of the reactivity of the primary amino group, a key functional handle for molecular elaboration. We will delve into the underlying principles governing its reactivity and provide field-proven protocols for its transformation, aimed at researchers, scientists, and drug development professionals.

The aromatic core of this molecule is decorated with four distinct functional groups, each exerting a profound influence on the electron density and, consequently, the chemical behavior of the entire system.

-

Amino Group (-NH₂): A potent activating group that donates electron density to the ring via resonance, directing electrophilic substitution to the ortho and para positions.[2]

-

Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density through both resonance and inductive effects, acting as a meta-director.[2]

-

Fluoro Group (-F): Exhibits a dual nature. It is electron-withdrawing inductively but electron-donating via resonance, resulting in an overall deactivating but ortho, para-directing effect.

-

Methyl Ester (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing character.

The critical feature of Methyl 2-amino-5-fluoro-3-nitrobenzoate is the placement of the powerful electron-withdrawing nitro group ortho to the amino group. This proximity significantly diminishes the nucleophilicity and basicity of the amine's lone pair, a crucial consideration for reaction design.[3] This guide will explore how this attenuated reactivity can be managed to achieve desired synthetic outcomes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 328547-11-1 | |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Yellow solid (typical) |

Acylation: Protection and Amide Synthesis

The conversion of the primary amino group to an amide is a fundamental transformation. It serves not only as a robust protecting strategy but also as a direct route to bioactive molecules, where the amide linkage is a common pharmacophore. Given the reduced nucleophilicity of the amino group in our substrate, reaction conditions may require careful optimization compared to more electron-rich anilines.

Causality in Experimental Design

Standard acylation with acid chlorides or anhydrides proceeds via nucleophilic attack of the amine on the carbonyl carbon. The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is critical to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. For a deactivated amine like ours, a more reactive acylating agent or the use of a catalyst such as 4-Dimethylaminopyridine (DMAP) may be necessary to achieve efficient conversion.

Detailed Protocol: Acetylation of Methyl 2-amino-5-fluoro-3-nitrobenzoate

-

Reaction Setup: To a solution of Methyl 2-amino-5-fluoro-3-nitrobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF) under an inert atmosphere (N₂), add triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualization: General Acylation Mechanism

Caption: Mechanism of amine acylation with an acid chloride.

Diazotization and Sandmeyer Reactions

Diazotization is arguably the most versatile reaction of aromatic primary amines. It converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be substituted by a wide array of nucleophiles in what are known as Sandmeyer or related reactions.[4] This two-step sequence provides access to compounds that are otherwise difficult to synthesize.

Causality in Experimental Design

The reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with sodium nitrite (NaNO₂), which generates nitrous acid (HNO₂) in situ.[5] Low temperatures (0-5 °C) are crucial because aryl diazonium salts are generally unstable and can decompose violently at higher temperatures. The electron-withdrawing groups on our substrate are expected to increase the stability of the diazonium salt intermediate. The subsequent Sandmeyer reaction often employs a copper(I) salt (e.g., CuCl, CuBr, CuCN) as a catalyst to facilitate the substitution.

Detailed Protocol: Conversion to Methyl 2-chloro-5-fluoro-3-nitrobenzoate

Part A: Diazotization

-

Acidic Solution: Suspend Methyl 2-amino-5-fluoro-3-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Vigorous stirring is essential.

-

Confirmation: The reaction is typically complete after 15-30 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue).

Part B: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Diazonium Addition: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization: Diazotization-Sandmeyer Workflow

Caption: Workflow for the Sandmeyer conversion of the amino group to a chloro group.

Intramolecular Cyclization Reactions

The ortho relationship between the amino group and the methyl ester provides a powerful strategic advantage for the synthesis of heterocyclic systems. Through intramolecular condensation or cyclization reactions, this arrangement can be leveraged to construct fused ring systems, such as quinazolinones, which are privileged scaffolds in drug discovery.

Causality in Experimental Design